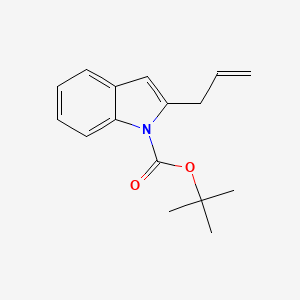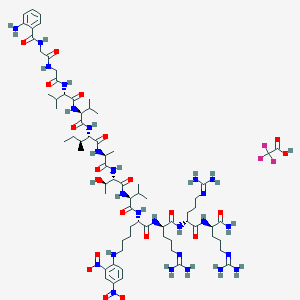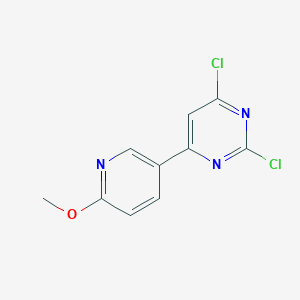![molecular formula C10H11N3O2 B12627038 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate can yield the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A simpler analog with similar biological activities.
7-Azaindole: Another heterocyclic compound with comparable structural features and biological properties.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to inhibit fibroblast growth factor receptors with high potency makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4-amino-2,3-dimethyl-6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O2/c1-4-5(2)12-9-7(4)8(11)6(3-14)10(15)13-9/h3H,1-2H3,(H4,11,12,13,15) |
InChI-Schlüssel |
CKBGJURGGKJTHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C(=C(C(=O)N2)C=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)

![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)


![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)

![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)





